molecular formula C12H9BrN2O2S2 B11705253 N-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

N-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B11705253
M. Wt: 357.3 g/mol
InChI Key: OJPPSKWVJMPWGI-UXBLZVDNSA-N
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Description

N-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a bromophenyl group, a thiazolidinone ring, and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide typically involves the condensation of 3-bromobenzaldehyde with thiosemicarbazide to form the intermediate Schiff base. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the desired thiazolidinone derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the presence of a base such as sodium acetate to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of N-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound’s thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-tryptophan: Another compound with an acetamide group, but with different biological properties.

    4-Bromophenethyl alcohol: Contains a bromophenyl group but lacks the thiazolidinone ring.

Uniqueness

N-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is unique due to its combination of a bromophenyl group, a thiazolidinone ring, and an acetamide group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H9BrN2O2S2

Molecular Weight

357.3 g/mol

IUPAC Name

N-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C12H9BrN2O2S2/c1-7(16)14-15-11(17)10(19-12(15)18)6-8-3-2-4-9(13)5-8/h2-6H,1H3,(H,14,16)/b10-6+

InChI Key

OJPPSKWVJMPWGI-UXBLZVDNSA-N

Isomeric SMILES

CC(=O)NN1C(=O)/C(=C\C2=CC(=CC=C2)Br)/SC1=S

Canonical SMILES

CC(=O)NN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S

Origin of Product

United States

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